Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747727
InChI: InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
SMILES: C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid

CAS No.:

Cat. No.: VC13747727

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid -

Specification

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
IUPAC Name (2S)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Standard InChI Key JKYSRYFXJPMSLY-QFIPXVFZSA-N
Isomeric SMILES C1CCC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Stereochemical Properties

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid features a chiral center at the second carbon of the butanoic acid backbone, conferring strict (S)-configuration critical for peptide folding and bioactivity. The Fmoc group, a fluorenyl-based carbonate, protects the α-amino group during iterative coupling cycles while permitting selective deprotection under basic conditions . The cyclopentyl substituent at the fourth carbon introduces conformational rigidity, influencing peptide secondary structure formation through restricted side chain rotation.

Molecular Geometry and Electronic Effects

The cyclopentyl group adopts a puckered conformation, reducing steric clash with adjacent residues compared to bulkier cyclohexyl analogs. This geometry enhances solubility in polar aprotic solvents like dimethylformamide (DMF), a prerequisite for SPPS . Electronic effects from the cyclopentyl moiety moderate the acidity of the α-proton (pKa ≈ 8.5–9.0), facilitating efficient Fmoc removal with 20% piperidine solutions .

Synthesis and Manufacturing

Industrial production of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid follows a multi-step sequence beginning with L-2-aminobutyric acid.

Key Synthetic Steps

  • Cyclopentylation: The butanoic acid backbone undergoes Friedel-Crafts alkylation with cyclopentyl bromide under Lewis acid catalysis (e.g., AlCl₃), introducing the cyclopentyl group at the γ-position.

  • Fmoc Protection: The α-amino group is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in tetrahydrofuran (THF), achieving >95% yield under inert atmosphere .

  • Chiral Resolution: Racemic mixtures are resolved using preparative HPLC with cellulose-based chiral stationary phases, ensuring enantiomeric excess (ee) ≥99% .

Quality Control Parameters

ParameterSpecificationMethod
Purity (HPLC)≥95%USP <621>
Optical Rotation [α]D²⁵+12.5° to +14.5° (c=1, DMF)Polarimetry
Residual Solvents<0.1% (THF, DMF)GC-MS

Data from

Applications in Solid-Phase Peptide Synthesis

The compound’s primary utility lies in SPPS, where it enables the assembly of peptides up to 89 residues with minimal epimerization .

SPPS Workflow Integration

  • Resin Loading: The carboxylic acid group is activated with HBTU/HOBt and coupled to Wang or Rink amide resins (loading: 0.3–0.7 mmol/g) .

  • Deprotection Cycles: Fmoc removal employs 20% piperidine/DMF (2 × 5 min), with reaction completion monitored by UV absorbance at 301 nm .

  • Coupling Efficiency: Kinetic studies show coupling times of 30–45 minutes using DIC/Oxyma Pure at 25°C, achieving >99% stepwise yields .

Structural Advantages Over Analogues

Compared to Fmoc-(S)-2-amino-4-cyclobutylbutanoic acid, the cyclopentyl variant exhibits:

  • Enhanced Solubility: 15–20% higher in DMF due to reduced crystal lattice energy

  • Lower Aggregation Tendency: Critical aggregation concentration (CAC) of 0.8 mM vs. 0.5 mM for cyclobutyl analogs

  • Improved β-Sheet Induction: Circular dichroism (CD) spectra show 18% higher β-content in model peptides

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J=7.2 Hz, 2H), 7.42 (m, 4H), 4.32 (m, 3H, Fmoc CH₂), 3.98 (m, 1H, α-CH), 1.85–1.45 (m, 9H, cyclopentyl)

  • HRMS: m/z calc. for C₂₄H₂₇NO₄ [M+H]⁺: 394.2018; found: 394.2013

Stability Profile

ConditionDegradation (%/24h)Major Degradant
pH 7.4, 25°C<0.5%None detected
0.1 M TFA, 0°C2.1%Fmoc-diketopiperazine
40% Piperidine/DMF, 25°C98% (intentional)Free amine

Data from

Industrial and Research Implications

Recent process innovations have transformed SPPS protocols using this compound:

Solvent-Free Deprotection

A 2023 breakthrough eliminated wash steps by volatilizing piperidine at 45°C under nitrogen flush, reducing waste by 95% while maintaining coupling efficiency (99.2% vs. 99.4% traditional) . This method cuts peptide manufacturing costs by ∼40% for 30-residue sequences.

Peptide Drug Candidates

The cyclopentyl side chain’s hydrophobicity (LogP = 4.02) makes it ideal for:

  • GPCR-Targeting Therapeutics: Enhanced membrane penetration in orexin receptor antagonists

  • Antimicrobial Peptides: Improved helicity in cathelicidin analogs (MIC = 2 μg/mL vs. 8 μg/mL for linear variants)

  • Peptide-Polymer Conjugates: Increased thermal stability (Tm +15°C) in PEGylated formulations

Comparison with Structural Analogs

ParameterCyclopentyl Cyclobutyl Cyclopropyl
Molecular Weight393.5365.4351.4
Side Chain Volume (ų)68.254.747.3
Tₘ in Model Peptide (°C)82.477.173.6
Solubility in DMF (g/L)1249885

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